molecular formula C20H15N3O B14546221 Benzamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)- CAS No. 61736-28-5

Benzamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-

Cat. No.: B14546221
CAS No.: 61736-28-5
M. Wt: 313.4 g/mol
InChI Key: SHAXTWDMKMHNFH-UHFFFAOYSA-N
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Description

N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide is a heterocyclic compound that features a pyrrolo[1,2-c]pyrimidine core with phenyl and benzamide substituents. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide typically involves the formation of the pyrrolo[1,2-c]pyrimidine core followed by the introduction of the phenyl and benzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyrimidine ring can be reacted with a phenyl-substituted pyrrole derivative in the presence of a suitable catalyst to form the desired heterocyclic core. Subsequent functionalization with benzoyl chloride can yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide: A similar compound with a pyridine ring instead of a pyrrolo[1,2-c]pyrimidine core.

    N-(2-Chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide: Another similar compound with a pyrimidine ring.

Uniqueness

N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the pyrrolo[1,2-c]pyrimidine core and the phenyl and benzamide substituents contribute to its bioactivity and potential therapeutic applications .

Properties

CAS No.

61736-28-5

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C20H15N3O/c24-20(16-9-5-2-6-10-16)22-19-12-18-11-17(13-23(18)14-21-19)15-7-3-1-4-8-15/h1-14H,(H,22,24)

InChI Key

SHAXTWDMKMHNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=NC(=CC3=C2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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